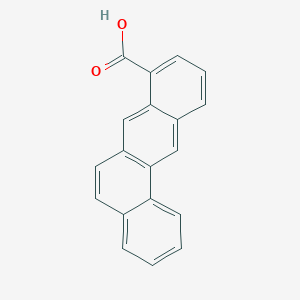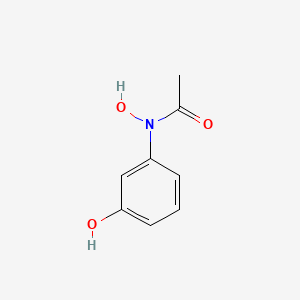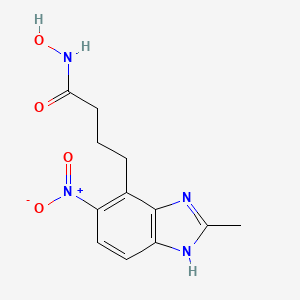
Tetraphene-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphene-8-carboxylic acid is a polycyclic aromatic hydrocarbon (PAH) derivative It is characterized by a carboxyl group (-COOH) attached to the eighth carbon of the tetraphene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraphene-8-carboxylic acid can be synthesized through several methods, including:
Oxidation of Tetraphene: This involves the oxidation of tetraphene using strong oxidizing agents such as potassium permanganate (KMnO₄) in an acidic medium.
Grignard Reaction: Another method involves the reaction of tetraphenylmagnesium bromide with carbon dioxide, followed by acidification to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various oxidized derivatives.
Reduction: It can be reduced to form tetraphene-8-alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂) for converting the carboxyl group to an acyl chloride.
Major Products:
Oxidation Products: Various oxidized derivatives of tetraphene.
Reduction Products: Tetraphene-8-alcohol.
Substitution Products: Tetraphene-8-acyl chloride and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Tetraphene-8-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including nanomaterials and surface modifiers.
Wirkmechanismus
The mechanism of action of tetraphene-8-carboxylic acid involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Benzo(a)pyrene: Another PAH with similar structural features but different functional groups.
Chrysene-4-carboxylic acid: A structurally related compound with a carboxyl group at a different position.
Eigenschaften
CAS-Nummer |
92263-89-3 |
|---|---|
Molekularformel |
C19H12O2 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
benzo[a]anthracene-8-carboxylic acid |
InChI |
InChI=1S/C19H12O2/c20-19(21)16-7-3-5-13-10-17-14(11-18(13)16)9-8-12-4-1-2-6-15(12)17/h1-11H,(H,20,21) |
InChI-Schlüssel |
YDQRTNKOSQZGEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359502.png)

![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)




![1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene](/img/structure/B14359556.png)


![N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide](/img/structure/B14359566.png)


